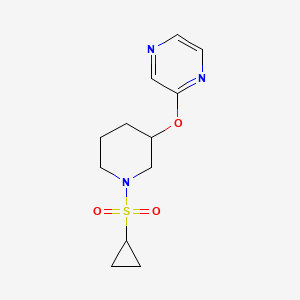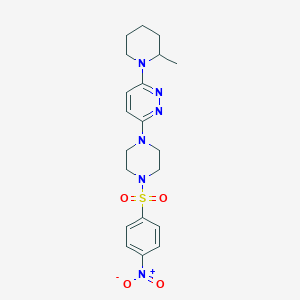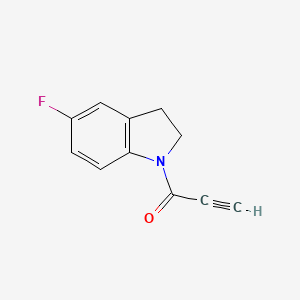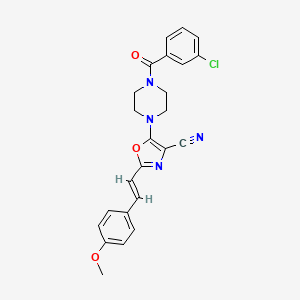![molecular formula C13H14N2O3 B2755620 Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate CAS No. 2411288-13-4](/img/structure/B2755620.png)
Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with a carboxylate group (COOCH3), at the 6-position with a but-2-ynoyl(methyl)amino group, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxylate group, and the addition of the but-2-ynoyl(methyl)amino group. A high yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic core, while the carboxylate and but-2-ynoyl(methyl)amino groups introduce additional functionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the carboxylate group, and the but-2-ynoyl(methyl)amino group. Pyridine rings can participate in a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-5-12(16)15(2)9-11-7-6-10(8-14-11)13(17)18-3/h6-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBGQHGKWBYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1=NC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)
![N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755540.png)
![N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2755541.png)
![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2755543.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)

![2-(1H-indol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-2-oxoacetamide](/img/structure/B2755548.png)

![N-(2-furylmethyl)-3-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2755552.png)

![5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2755554.png)

![(5R,8S)-N-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2755560.png)